molecular formula C11H14N4 B1509445 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine CAS No. 852627-76-0

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B1509445
CAS No.: 852627-76-0
M. Wt: 202.26 g/mol
InChI Key: CBMUPYPPUNTJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine is a chemical compound belonging to the class of heterocyclic aromatic organic compounds It features a piperidine ring attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with imidazo[4,5-b]pyridine derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium or platinum, and may involve heating the reactants to facilitate the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product is free of impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for its potential therapeutic effects.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine is similar to other piperidine derivatives and imidazo[4,5-b]pyridine compounds. its unique structure and properties set it apart from these compounds. Some similar compounds include:

  • Piperidine derivatives

  • Imidazo[4,5-b]pyridine derivatives

  • Other heterocyclic aromatic compounds

These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Properties

IUPAC Name

1-piperidin-4-ylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-10-11(13-5-1)14-8-15(10)9-3-6-12-7-4-9/h1-2,5,8-9,12H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMUPYPPUNTJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735158
Record name 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852627-76-0
Record name 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
Reactant of Route 4
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
Reactant of Route 5
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.